BenchChemオンラインストアへようこそ!

D-Epoxone

asymmetric synthesis organocatalyst synthesis cost of goods

D-Epoxone (CAS 18422-53-2, molecular formula C₁₂H₁₈O₆, MW 258.27 g/mol) is a chiral, non-racemic ketone organocatalyst—specifically, 1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose. It serves as the prototypical catalyst for the Shi asymmetric epoxidation, converting unfunctionalized trans- and trisubstituted alkenes into enantiomerically enriched epoxides using Oxone® as the stoichiometric oxidant.

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
Cat. No. B8016360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Epoxone
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
InChIInChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12-/m1/s1
InChIKeyIVWWFWFVSWOTLP-DNSOKLHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Epoxone (CAS 18422-53-2): A D-Fructose-Derived Chiral Ketone for Shi Asymmetric Epoxidation


D-Epoxone (CAS 18422-53-2, molecular formula C₁₂H₁₈O₆, MW 258.27 g/mol) is a chiral, non-racemic ketone organocatalyst—specifically, 1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose [1]. It serves as the prototypical catalyst for the Shi asymmetric epoxidation, converting unfunctionalized trans- and trisubstituted alkenes into enantiomerically enriched epoxides using Oxone® as the stoichiometric oxidant [2]. Originally developed by Yian Shi and co-workers, D-Epoxone is synthesized in two steps from inexpensive D-fructose and operates via a dioxirane intermediate without requiring transition metals [2][3]. It is commercially available at ≥97.5% purity (GC) from major suppliers, with a reported melting point of 97–106 °C and optical rotation of −122.0 ± 1.5° (c=1, CHCl₃) .

Why Generic Chiral Ketones, Metal-Salen Complexes, and Achiral Peracids Cannot Replace D-Epoxone in Enantioselective Epoxidation Workflows


Chiral epoxidation catalysts are not interchangeable because they differ fundamentally in substrate scope, enantioselectivity, synthetic accessibility, metal content, scalability, and cost. D-Epoxone (ketone 1 in the Shi catalyst series) is derived from D-fructose in two steps and generates the (R,R)-epoxide enantiomer, while its enantiomer (ent-ketone 1) requires a five-step synthesis from L-sorbose to access the opposite (S,S)-enantiomer [1]. Jacobsen's Mn-salen catalyst delivers substantially lower enantiomeric excess (e.g., ~70% ee for trans-β-methylstyrene) versus D-Epoxone (91–92% ee) [2]. Sharpless asymmetric epoxidation is restricted to allylic alcohols, making it inapplicable to unfunctionalized alkenes that D-Epoxone epoxidizes efficiently [3]. Achiral oxidants such as mCPBA provide racemic products and offer no enantiomeric enrichment. Even within the Shi catalyst family, later-generation ketones (e.g., ketone 2, ketone 3) exhibit different reactivity profiles toward electron-deficient or cis-olefins, and their syntheses are more complex [4]. Selecting the correct catalyst directly affects enantiomeric purity, process mass intensity, and regulatory compliance in pharmaceutical intermediate synthesis.

D-Epoxone Procurement Evidence Guide: Quantitative Comparative Data for Scientific Selection


Synthesis Step-Count Advantage: D-Epoxone (2 Steps from D-Fructose) vs. L-Epoxone (5 Steps from L-Sorbose)

D-Epoxone is synthesized in two steps from D-fructose via ketalization and oxidation, with typical overall yields of 44–46% [1]. In contrast, the enantiomeric L-Epoxone (ent-ketone 1) requires a five-step sequence from L-sorbose, involving additional protection/deprotection and epimerization steps [2]. This step-count disparity directly affects supply chain lead time, cost of goods, and scalability for procurement of multi-kilogram quantities.

asymmetric synthesis organocatalyst synthesis cost of goods

Enantioselectivity on trans-β-Methylstyrene: D-Epoxone (91–92% ee) vs. Jacobsen Mn-Salen (~70% ee)

In the epoxidation of trans-β-methylstyrene, D-Epoxone (35 mol% loading, Oxone®, 0 °C, pH >10 buffer) delivers the (R,R)-epoxide in 90–94% isolated yield and 91–92% enantiomeric excess (ee), which can be increased to 94% ee at −8 to −10 °C [1]. For comparison, the Jacobsen Mn-salen catalyst (a widely used metal-based chiral epoxidation catalyst) achieves approximately 70% ee for the same substrate [2]. The 21–22 percentage-point ee advantage of D-Epoxone represents a significantly higher enantiomeric purity that often eliminates the need for additional chiral resolution steps.

enantioselective epoxidation trans-alkene organocatalysis

Enantioselectivity on Trisubstituted Olefin (1-Phenylcyclohexene): D-Epoxone Achieves 96–98% ee

For 1-phenylcyclohexene, a trisubstituted unfunctionalized olefin, D-Epoxone (10 mol% loading) delivers the (R,R)-epoxide with 96–98% ee (submitters) and 94–95% ee (independent checkers) [1]. This near-perfect enantioselectivity is critical for applications where the epoxide serves as a quaternary stereocenter-bearing building block, as in the recently reported large-scale synthesis of a KRAS G12C inhibitor building block by Boehringer Ingelheim, where D-Epoxone was specifically chosen over alternative catalysts for installing an all-carbon quaternary stereocenter via Shi epoxidation [2].

trisubstituted alkene chiral epoxide process chemistry

Metal-Free Organocatalytic Mechanism: Eliminating Transition Metal Contamination in API Synthesis

D-Epoxone operates via a purely organocatalytic cycle: the ketone is oxidized in situ by Oxone® to a chiral dioxirane, which transfers oxygen enantioselectively to the alkene, regenerating the ketone catalyst [1]. In contrast, the Jacobsen and Sharpless epoxidation methods rely on manganese-salen and titanium-tartrate complexes, respectively, which introduce transition metals into the reaction stream . For active pharmaceutical ingredient (API) synthesis, residual metal removal adds unit operations and cost, and is regulated under ICH Q3D guidelines. The Shi epoxidation using D-Epoxone entirely avoids this concern, as noted in the recent Boehringer Ingelheim large-scale KRAS G12C inhibitor campaign [2].

metal-free catalysis organocatalysis pharmaceutical quality

Pilot-Plant Scalability: D-Epoxone Demonstrated in Multi-Kilogram Epoxidation at DSM and Boehringer Ingelheim

D-Epoxone has been demonstrated in two independent industrial-scale campaigns. DSM Pharma Chemicals (in collaboration with Shi) reported the first pilot-plant-scale application of Shi epoxidation using Epoxone to produce a chiral lactone, achieving 63% overall yield and 88% ee from a crude α,δ-unsaturated carboxylate [1]. More recently, Boehringer Ingelheim employed D-Epoxone for the large-scale asymmetric installation of an all-carbon quaternary stereocenter in a KRAS G12C inhibitor building block, confirming the catalyst's robustness under process conditions [2]. In contrast, many next-generation Shi ketones (e.g., ketone 3 series) and L-Epoxone lack equivalent published industrial-scale validation [3].

process scale-up pilot plant industrial epoxidation

Improved Synthesis Patent and Commercial Availability: DSM IP Assets BV Process and ≥97.5% Purity Specification

A dedicated patent (WO-2020127156-A1) assigned to DSM IP Assets BV describes an improved industrial process for producing 1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose (D-Epoxone), underscoring its commercial importance [1]. Commercially, D-Epoxone is supplied with a guaranteed purity of ≥97.5% (GC), confirmed identity by FTIR, melting point 97–106 °C, and optical rotation −122.0 ± 1.5° (c=1, CHCl₃) . L-Epoxone and later-generation Shi ketones are not available with equivalent commercial specification sheets from major global suppliers, introducing additional quality risk for GMP or GLP procurement environments.

patented synthesis commercial specification quality control

Optimal Procurement Scenarios for D-Epoxone Based on Quantitative Differentiation Evidence


Large-Scale Asymmetric Epoxidation of Trisubstituted Alkenes for Pharmaceutical Intermediate Synthesis (e.g., KRAS G12C Inhibitors)

D-Epoxone is the catalyst of choice for installing all-carbon quaternary stereocenters via enantioselective epoxidation of trisubstituted alkenes at multi-kilogram scale, as validated by the Boehringer Ingelheim process group [1]. With 96–98% ee achievable at only 10 mol% catalyst loading for model substrate 1-phenylcyclohexene, D-Epoxone delivers the enantiopurity required for downstream API steps without additional chiral resolution. Its metal-free mechanism eliminates transition metal removal operations, which is a critical advantage for ICH Q3D-compliant pharmaceutical manufacturing [2]. Procurement priority is indicated when the synthetic route features unfunctionalized trisubstituted alkenes as key intermediates and GMP compliance is required.

Enantioselective Synthesis of Chiral Lactones via Tandem Epoxidation-Lactonization (DSM Pilot-Plant-Validated)

D-Epoxone has been demonstrated at pilot-plant scale by DSM Pharma Chemicals for the enantioselective epoxidation of α,δ-unsaturated carboxylates, where the resulting epoxide undergoes spontaneous intramolecular lactonization to yield chiral lactones with 88% ee and 63% overall yield [3]. This tandem epoxidation-lactonization sequence is strategically valuable for synthesizing chiral lactone building blocks used in natural product and drug synthesis. The two-step synthesis of D-Epoxone from D-fructose ($15/kg starting material) makes this route economically viable at industrial scale, whereas the 5-step synthesis of L-Epoxone would impose higher cost for the opposite enantiomer [4].

Total Synthesis of Cytotoxic Natural Products (Irciniastatin A/B) Requiring High Enantiopurity Epoxide Intermediates

D-Epoxone is specifically cited as the enantioselective epoxidation catalyst used in the synthesis of Irciniastatin A and B, potent antitumor secondary metabolites . In total synthesis campaigns where epoxide stereochemistry directly dictates the biological activity of the final natural product, the documented 91–92% ee (extendable to 94% ee at lower temperature) on trans-alkene substrates provides sufficient enantiopurity to avoid wasteful resolution steps [5]. Researchers pursuing total synthesis of complex polyketide or terpenoid natural products containing chiral epoxide moieties should prioritize D-Epoxone for trans-alkene substrates.

Academic and Industrial Process Development Requiring Reproducible, Well-Characterized, and Commercially Available Organocatalyst

For laboratories establishing new asymmetric epoxidation methodology or scaling existing routes, D-Epoxone offers the unique combination of: (a) guaranteed ≥97.5% purity with full analytical characterization from major global suppliers ; (b) an Org. Synth.-validated preparation procedure enabling in-house synthesis if desired [6]; and (c) a dedicated DSM process patent confirming industrial relevance and providing an improved manufacturing route [7]. No other Shi-type ketone catalyst currently offers this level of documentation, commercial availability, and industrial validation. Procurement of D-Epoxone rather than custom-synthesized alternatives minimizes onboarding time and ensures batch-to-batch reproducibility.

Quote Request

Request a Quote for D-Epoxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.